Cas no 189955-91-7 (2-(pentan-3-yloxy)acetic acid)

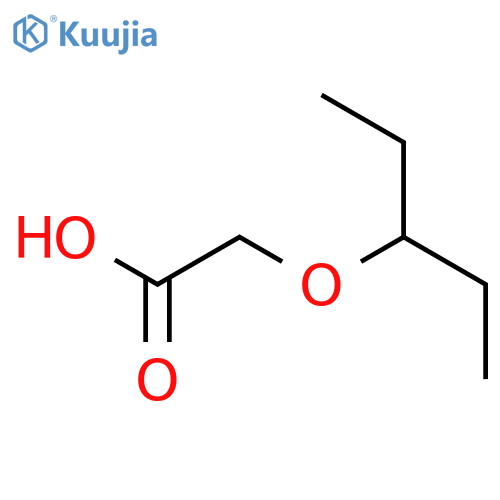

2-(pentan-3-yloxy)acetic acid structure

商品名:2-(pentan-3-yloxy)acetic acid

CAS番号:189955-91-7

MF:C7H14O3

メガワット:146.184262752533

MDL:MFCD11520462

CID:3848619

PubChem ID:22273232

2-(pentan-3-yloxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid, (1-ethylpropoxy)-

- 2-(PENTAN-3-YLOXY)ACETIC ACID

- Acetic acid, 2-(1-ethylpropoxy)-

- SCHEMBL6496314

- BS-21960

- 2-(1-ethylpropoxy)acetic acid

- MFCD11520462

- G30646

- 2-(pentan-3-yloxy)aceticacid

- CS-0449108

- AKOS006325798

- 2-pentan-3-yloxyacetic acid

- EN300-1853812

- DA-08799

- PRWBVHWCYMYORG-UHFFFAOYSA-N

- 189955-91-7

- 2-(pentan-3-yloxy)acetic acid

-

- MDL: MFCD11520462

- インチ: InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

- InChIKey: PRWBVHWCYMYORG-UHFFFAOYSA-N

- ほほえんだ: CCC(CC)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 146.094294304Da

- どういたいしつりょう: 146.094294304Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 97

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.5Ų

2-(pentan-3-yloxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00796010-1g |

2-(Pentan-3-yloxy)acetic acid |

189955-91-7 | 98% | 1g |

¥1279.0 | 2023-02-23 | |

| Enamine | EN300-1853812-0.5g |

2-(pentan-3-yloxy)acetic acid |

189955-91-7 | 95% | 0.5g |

$106.0 | 2023-09-18 | |

| Enamine | EN300-1853812-2.5g |

2-(pentan-3-yloxy)acetic acid |

189955-91-7 | 95% | 2.5g |

$262.0 | 2023-09-18 | |

| Enamine | EN300-1853812-5.0g |

2-(pentan-3-yloxy)acetic acid |

189955-91-7 | 95% | 5g |

$475.0 | 2023-06-03 | |

| 1PlusChem | 1P002EN1-500mg |

Acetic acid, 2-(1-ethylpropoxy)- |

189955-91-7 | 95% | 500mg |

$188.00 | 2024-06-17 | |

| 1PlusChem | 1P002EN1-2.5g |

Acetic acid, 2-(1-ethylpropoxy)- |

189955-91-7 | 95% | 2.5g |

$375.00 | 2024-06-17 | |

| abcr | AB313536-5g |

2-(Pentan-3-yloxy)acetic acid, 95%; . |

189955-91-7 | 95% | 5g |

€849.50 | 2024-04-18 | |

| 1PlusChem | 1P002EN1-1g |

Acetic acid, 2-(1-ethylpropoxy)- |

189955-91-7 | 95% | 1g |

$222.00 | 2024-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7921-5g |

2-(pentan-3-yloxy)acetic acid |

189955-91-7 | 95% | 5g |

¥10811.0 | 2024-04-23 | |

| Ambeed | A943809-1g |

2-(Pentan-3-yloxy)acetic acid |

189955-91-7 | 98% | 1g |

$171.0 | 2024-04-22 |

2-(pentan-3-yloxy)acetic acid 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ping Tong Food Funct., 2020,11, 628-639

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

189955-91-7 (2-(pentan-3-yloxy)acetic acid) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:189955-91-7)2-(pentan-3-yloxy)acetic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):154.0/539.0